molecular formula C20H17F3N2O4 B2776396 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 953210-75-8

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No. B2776396
CAS RN: 953210-75-8
M. Wt: 406.361
InChI Key: DOOSEJXBIAYKHV-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3/KDM6B. This small molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Molecular Structure and Properties

The molecular structure of related compounds, such as 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide, has been studied for its planar conformation and hydrogen bonding patterns. This research contributes to understanding the molecular configuration and potential interactions of similar compounds (Rodier et al., 1993).

Synthesis and Chemical Reactions

The synthesis of analogous compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, involves processes like lithiation, cyclisation, and oxidation. These methods can be adapted for the synthesis of N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (Owton et al., 1995).

Anticancer Activity

The design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown promise in anticancer activity. This suggests potential applications in cancer research and therapy for compounds with similar structures (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Activity

Some benzamide derivatives have been synthesized and evaluated for their antitubercular activity. This indicates a potential application of N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide in antimicrobial and antitubercular research (Dighe et al., 2012).

Development as Ectoparasiticide

Isoxazoline amide derivatives, similar in structure, have been optimized for ectoparasiticide activity, suggesting possible applications in veterinary medicine or pest control (Zhang et al., 2016).

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-27-16-8-5-13(9-18(16)28-2)17-10-15(25-29-17)11-24-19(26)12-3-6-14(7-4-12)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOSEJXBIAYKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

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